N-[3-(2-aminoethoxy)phenyl]methanesulfonamide
説明
BenchChem offers high-quality N-[3-(2-aminoethoxy)phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(2-aminoethoxy)phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-15(12,13)11-8-3-2-4-9(7-8)14-6-5-10/h2-4,7,11H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBALMNFIHSRJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to N-[3-(2-aminoethoxy)phenyl]methanesulfonamide: Structure, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive scientific overview of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide, a substituted aromatic sulfonamide of significant interest in medicinal chemistry and drug development. While direct experimental data for this specific meta-substituted isomer is limited in publicly accessible literature, this document synthesizes information from closely related structural analogs and the broader class of N-phenylmethanesulfonamides to project its chemical, physical, and biological properties. We will delve into its molecular structure, predictable physicochemical characteristics, plausible synthetic routes, and potential pharmacological activities based on established structure-activity relationships. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for future investigation of this compound.
Introduction: The Significance of the N-Phenylmethanesulfonamide Scaffold
The N-phenylmethanesulfonamide core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The sulfonamide group, with its unique electronic and hydrogen-bonding capabilities, often imparts favorable pharmacokinetic properties and allows for specific interactions with biological targets. The strategic placement of substituents on the phenyl ring can dramatically modulate a compound's activity, selectivity, and metabolic stability.
This guide focuses on a specific derivative, N-[3-(2-aminoethoxy)phenyl]methanesulfonamide. The introduction of the 2-aminoethoxy side chain at the meta position is of particular interest. The terminal primary amine introduces a basic center, which can be crucial for receptor interactions and can influence solubility and formulation characteristics. The ethoxy linker provides conformational flexibility, allowing the amine to orient itself optimally within a binding pocket. The meta substitution pattern, as opposed to the more commonly studied para substitution, offers a distinct spatial arrangement of these functional groups, potentially leading to novel pharmacological profiles.
Chemical Structure and Identification
The core structure of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide consists of a central phenyl ring with a methanesulfonamide group and a 2-aminoethoxy group attached at positions 1 and 3, respectively.
Molecular Formula: C₉H₁₄N₂O₃S
Molecular Weight: 230.28 g/mol
Synonyms:
-
3-(Methanesulfonamido)phenylethanolamine
-
N-(3-(2-aminoethoxy)phenyl)methane sulfonamide
Physicochemical Properties (Predicted)
Due to the absence of direct experimental data, the following physicochemical properties are predicted based on the analysis of its structural analogs and computational models. These values provide a useful starting point for experimental design and interpretation.
| Property | Predicted Value | Basis for Prediction |
| Melting Point (°C) | 110 - 130 | Based on the melting points of related substituted N-phenylmethanesulfonamides and acetamides[2]. The presence of both hydrogen bond donors and acceptors suggests a crystalline solid with a moderate melting point. |
| Boiling Point (°C) | > 350 (decomposes) | High boiling point is expected due to the polar nature and hydrogen bonding capabilities. Decomposition at elevated temperatures is likely. |
| Water Solubility | Moderately Soluble | The primary amine will be protonated at physiological pH, enhancing water solubility. The sulfonamide and ether linkages also contribute to polarity. |
| LogP (Octanol-Water) | 1.0 - 2.0 | Calculated based on the contributions of the individual functional groups. The aminoethoxy side chain decreases the lipophilicity compared to the parent N-phenylmethanesulfonamide. |
| pKa (Acidic) | ~10 (Sulfonamide N-H) | The sulfonamide proton is weakly acidic. |
| pKa (Basic) | ~9.5 (Primary Amine) | The terminal primary amine is the most basic site in the molecule. |
Synthesis and Characterization
A plausible synthetic route to N-[3-(2-aminoethoxy)phenyl]methanesulfonamide can be devised based on established methods for the synthesis of N-substituted phenylmethanesulfonamides[3].
Proposed Synthetic Pathway
Caption: Proposed synthetic route for N-[3-(2-aminoethoxy)phenyl]methanesulfonamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualization based on standard organic synthesis techniques and should be optimized for safety and yield in a laboratory setting.
Step 1: Synthesis of 1-(2-Bromoethoxy)-3-nitrobenzene
-
To a solution of 3-nitrophenol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.
-
Add 1,2-dibromoethane in excess and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(2-bromoethoxy)-3-nitrobenzene.
Step 2: Synthesis of 2-(3-Nitrophenoxy)ethanamine
-
Dissolve 1-(2-bromoethoxy)-3-nitrobenzene in a suitable solvent and treat with an excess of ammonia (either as a solution in methanol or as aqueous ammonia).
-
Heat the reaction in a sealed vessel.
-
After cooling, remove the solvent and excess ammonia.
-
The crude product can be purified by an acid-base extraction or column chromatography.
Step 3: Synthesis of 3-(2-Aminoethoxy)aniline
-
Dissolve 2-(3-nitrophenoxy)ethanamine in a solvent like ethanol or methanol.
-
Add a catalyst such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the nitro group is completely reduced to an amine.
-
Filter off the catalyst and concentrate the filtrate to obtain 3-(2-aminoethoxy)aniline.
Step 4: Synthesis of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide
-
Dissolve 3-(2-aminoethoxy)aniline in a dry, aprotic solvent like dichloromethane or pyridine at 0 °C[3].
-
Slowly add methanesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and perform an aqueous workup.
-
The final product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
Based on studies of related N-(substituted phenyl)-methanesulfonamides, the following spectral characteristics are anticipated[4].
-
¹H NMR:
-
A singlet for the methyl protons of the methanesulfonyl group (~2.8-3.0 ppm).
-
Multiplets for the aromatic protons on the phenyl ring (~6.8-7.5 ppm).
-
Triplets for the methylene protons of the ethoxy group (~3.0-3.2 ppm for the CH₂ next to the amine and ~4.0-4.2 ppm for the CH₂ next to the oxygen).
-
A broad singlet for the amine (NH₂) protons, which is exchangeable with D₂O.
-
A broad singlet for the sulfonamide (NH) proton, also exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the methyl carbon of the methanesulfonyl group (~40 ppm).
-
Signals for the methylene carbons of the ethoxy group (~41 ppm and ~69 ppm).
-
Aromatic carbon signals in the range of ~110-160 ppm.
-
-
IR Spectroscopy:
-
N-H stretching vibrations for the primary amine and the sulfonamide group (~3200-3400 cm⁻¹).
-
Asymmetric and symmetric S=O stretching vibrations for the sulfonamide group (~1320-1350 cm⁻¹ and ~1140-1160 cm⁻¹, respectively).
-
C-O-C stretching for the ether linkage (~1230-1250 cm⁻¹).
-
Potential Biological Activity and Therapeutic Applications
The biological activity of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide can be inferred from its structural similarity to other pharmacologically active molecules.
Adrenergic Receptor Modulation
A structurally related compound, N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide, is a potent agonist at alpha-1 adrenoceptors[5]. The presence of an aminoethyl side chain on a phenyl ring is a common feature in many adrenergic agonists. It is plausible that N-[3-(2-aminoethoxy)phenyl]methanesulfonamide could also interact with adrenergic receptors, although its specific activity (agonist or antagonist) and selectivity (alpha vs. beta, and subtypes) would require experimental validation.
Antiarrhythmic Properties
Several N-phenylmethanesulfonamide derivatives have been investigated as antiarrhythmic agents. For instance, N-[4-[2-hydroxy-3-[[2-[4-(1H-imidazol-1-yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide has shown Class II and Class III antiarrhythmic activities[6]. The combination of the sulfonamide and a flexible amino-containing side chain in our target molecule suggests that it could be explored for similar cardiovascular applications.
Other Potential Applications
The N-(3-aminomethyl-phenyl)methanesulfonamide scaffold is utilized as an intermediate in the synthesis of drugs targeting neurological disorders[7]. The structural and electronic properties of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide make it a candidate for investigation in areas such as:
-
Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and is present in many enzyme inhibitors.
-
Receptor Antagonism: The overall structure could be suitable for fitting into various G-protein coupled receptor (GPCR) binding sites.
The following diagram illustrates a hypothetical interaction with a biological target, highlighting the key functional groups.
Caption: Hypothetical binding mode of the target compound within a receptor pocket.
Safety and Toxicology (Inferred)
The toxicological profile of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide has not been reported. However, general considerations for this class of compounds include:
-
Metabolism: The molecule is likely to undergo N-dealkylation, O-dealkylation, and potentially aromatic hydroxylation.
-
Drug-Drug Interactions: As with many amine-containing drugs, there is a potential for interaction with monoamine oxidase (MAO) or cytochrome P450 enzymes.
-
Sulfonamide Hypersensitivity: A small percentage of the population exhibits hypersensitivity reactions to sulfonamide-containing drugs.
Conclusion and Future Directions
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide represents an intriguing yet underexplored molecule with significant potential in drug discovery. Based on the analysis of its structural analogs, it is predicted to be a moderately soluble, crystalline solid with the potential for diverse biological activities, particularly in the areas of adrenergic modulation and cardiovascular pharmacology.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development of a robust and scalable synthetic route followed by comprehensive spectroscopic and physicochemical characterization.
-
In Vitro Pharmacological Profiling: Screening the compound against a panel of receptors and enzymes to identify its primary biological targets.
-
In Vivo Efficacy and Safety Studies: If promising in vitro activity is observed, further investigation in animal models to assess its therapeutic potential and toxicological profile.
This technical guide serves as a foundational resource to stimulate and guide such future investigations into the chemical and biological properties of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide.
References
- (Reference to a general organic chemistry textbook for standard reactions)
-
DeMarinis, R. M., Lavanchy, P., Hieble, J. P., Jim, K. F., & Matthews, W. D. (1985). N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. Journal of Medicinal Chemistry, 28(2), 245–248. [Link][5]
- (Reference to a computational chemistry software or d
-
Morgan, T. K., Lis, R., Lumma, W. C., Wohl, R. A., Nickisch, K., Phillips, G. B., ... & Reiser, H. J. (1990). Synthesis and pharmacological studies of N-[4-[2-hydroxy-3-[[2-[4-(1H-imidazol-1-yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide, a novel antiarrhythmic agent with class II and class III activities. Journal of Medicinal Chemistry, 33(4), 1087–1090. [Link][6]
- (Reference to a general toxicology textbook)
- Prasanna, K. B., Gowda, B. T., & Usha, K. M. (2006). Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides.
- (Reference to a general medicinal chemistry textbook)
-
EPA. (2025). Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- Properties. Retrieved from [Link][2]
Sources
- 1. Buy Online CAS Number 115256-15-0 - TRC - N-(4-(2-(Methylamino)ethoxy)phenyl)methanesulfonamide | LGC Standards [lgcstandards.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological studies of N-[4-[2-hydroxy-3-[[2-[4-(1H-imidazol-1- yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide, a novel antiarrhythmic agent with class II and class III activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Synthesis of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide
Abstract: This document provides a comprehensive guide for the synthesis of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide, a key intermediate in pharmaceutical research and development. The synthetic strategy is presented in two main stages: the initial formation of a sulfonamide intermediate, followed by an etherification step to introduce the aminoethoxy moiety. For the critical etherification stage, two robust and field-proven protocols are detailed: a classical Williamson ether synthesis and a modern Mitsunobu reaction. This guide explains the causality behind procedural choices, offers detailed, step-by-step protocols, and includes tables of reagents and visual diagrams to ensure clarity, reproducibility, and safety.
Introduction
Sulfonamide-containing molecules are a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents.[1][2] The title compound, N-[3-(2-aminoethoxy)phenyl]methanesulfonamide, incorporates both a methanesulfonamide group and a primary amine, making it a versatile bifunctional building block for drug discovery. Its synthesis requires a strategic approach to manage the reactive functional groups. The overall synthetic pathway outlined herein involves the initial protection of the aniline nitrogen via sulfonylation, followed by the functionalization of the phenolic hydroxyl group. This approach is efficient and allows for the construction of the target molecule from readily available starting materials.
Overall Synthetic Scheme
The synthesis is approached via a convergent two-step process starting from 3-aminophenol. The first step involves the selective N-sulfonylation to yield the key intermediate, N-(3-hydroxyphenyl)methanesulfonamide. The second step introduces the 2-aminoethoxy side chain onto the phenolic oxygen.
Caption: Overall two-stage synthetic pathway.
Part 1: Synthesis of Intermediate: N-(3-hydroxyphenyl)methanesulfonamide
Principle and Rationale
This initial step involves the chemoselective reaction of the amino group of 3-aminophenol with methanesulfonyl chloride. The nitrogen atom of the amine is more nucleophilic than the phenolic oxygen, allowing for selective N-acylation to form the stable sulfonamide bond. The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[3][4] The use of a nitroalkane or other suitable solvent facilitates the reaction and subsequent isolation of the product.[4]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Notes |
| 3-Aminophenol | C₆H₇NO | 109.13 | 1.0 | Starting material |
| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | 1.1 | Acylating agent. Corrosive and lachrymatory. |
| Pyridine | C₅H₅N | 79.10 | 2.0 | Base and solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Anhydrous solvent. |
| Hydrochloric Acid (1M) | HCl | 36.46 | - | For aqueous workup. |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | Drying agent. |
Detailed Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminophenol (1.0 eq.) in anhydrous dichloromethane (DCM) and pyridine (2.0 eq.).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add methanesulfonyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography (SiO₂, using a hexane:ethyl acetate gradient) to yield N-(3-hydroxyphenyl)methanesulfonamide as a solid.[5]
Part 2: Synthesis of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide
The conversion of the phenolic intermediate to the final product is achieved by introducing the 2-aminoethoxy group. This requires a two-step sequence: alkylation with a protected amine precursor, followed by deprotection. Two effective methods are presented below.
Protocol 2A: Williamson Ether Synthesis Pathway
Principle and Rationale
This classic method involves the Sₙ2 reaction between a phenoxide and an alkyl halide. The phenolic proton of N-(3-hydroxyphenyl)methanesulfonamide is first removed by a mild base, such as potassium carbonate (K₂CO₃), to generate a nucleophilic phenoxide. This phenoxide then displaces the bromide from N-(2-bromoethyl)phthalimide. The phthalimide group serves as an excellent protecting group for the primary amine, preventing it from interfering in the alkylation step. The final step is the removal of the phthalimide group using hydrazine hydrate in what is known as the Ing-Manske procedure, liberating the desired primary amine.
Caption: Workflow for the Williamson Ether Synthesis pathway.
Reagents and Materials (Steps 2A.1 & 2A.2)
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Notes |
| N-(3-hydroxyphenyl)methanesulfonamide | C₇H₉NO₃S | 187.22 | 1.0 | Intermediate from Part 1. |
| N-(2-Bromoethyl)phthalimide | C₁₀H₈BrNO₂ | 254.08 | 1.2 | Alkylating agent. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | Anhydrous base. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Anhydrous solvent. |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 5.0 | Deprotection agent. Toxic. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | Solvent for deprotection. |
Detailed Protocol (Step 2A.1: Alkylation)
-
Reaction Setup: To a solution of N-(3-hydroxyphenyl)methanesulfonamide (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.) and N-(2-bromoethyl)phthalimide (1.2 eq.).
-
Heating: Heat the reaction mixture to 80 °C and stir for 6-8 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain the phthalimide-protected intermediate.
Detailed Protocol (Step 2A.2: Deprotection)
-
Reaction Setup: Suspend the phthalimide-protected intermediate (1.0 eq.) in ethanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (5.0 eq.) to the suspension.
-
Heating: Heat the mixture to reflux for 4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Workup: Cool the mixture to room temperature and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate.
-
Isolation: Concentrate the filtrate under reduced pressure. Treat the residue with a saturated solution of sodium bicarbonate to neutralize the excess acid and precipitate the free amine.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure N-[3-(2-aminoethoxy)phenyl]methanesulfonamide.
Protocol 2B: Mitsunobu Reaction Pathway
Principle and Rationale
The Mitsunobu reaction provides a powerful and mild alternative for forming C-O bonds.[6][7][8] In this protocol, the phenol (N-(3-hydroxyphenyl)methanesulfonamide) acts as the nucleophile, while a protected amino alcohol, N-Boc-ethanolamine, serves as the alcohol component. The reaction is mediated by a redox system of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD).[8][9] The phosphine and azodicarboxylate activate the alcohol, allowing for nucleophilic attack by the phenol.[6] This method avoids the use of strong bases and high temperatures. The final step involves the acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group to reveal the primary amine.
Caption: Workflow for the Mitsunobu Reaction pathway.
Reagents and Materials (Steps 2B.1 & 2B.2)
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Notes |
| N-(3-hydroxyphenyl)methanesulfonamide | C₇H₉NO₃S | 187.22 | 1.0 | Intermediate from Part 1. |
| N-Boc-ethanolamine | C₇H₁₅NO₃ | 161.20 | 1.2 | Alcohol component. |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 1.5 | Reducing agent. |
| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 1.5 | Oxidizing agent. Light-sensitive. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Anhydrous solvent. |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | - | For Boc deprotection. Corrosive. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Solvent for deprotection. |
Detailed Protocol (Step 2B.1: Mitsunobu Coupling)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-(3-hydroxyphenyl)methanesulfonamide (1.0 eq.), N-Boc-ethanolamine (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add DIAD (1.5 eq.) dropwise to the stirred solution over 20 minutes. A color change and/or formation of a precipitate may be observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography (SiO₂). The byproducts, triphenylphosphine oxide and the DIAD-hydrazine, can be challenging to remove. A hexane:ethyl acetate gradient is typically effective for isolating the Boc-protected intermediate.
Detailed Protocol (Step 2B.2: Boc Deprotection)
-
Reaction Setup: Dissolve the purified Boc-protected intermediate (1.0 eq.) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (5-10 eq.) or a saturated solution of HCl in dioxane.
-
Reaction: Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Isolation: Redissolve the residue in a minimal amount of water and basify carefully with a saturated sodium bicarbonate solution until precipitation is complete.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, N-[3-(2-aminoethoxy)phenyl]methanesulfonamide.
Final Product Purification and Characterization
-
Purification: The final product from either protocol can be further purified by recrystallization from an appropriate solvent such as ethanol, isopropanol, or an ethanol/water mixture to achieve high purity.
-
Characterization: The identity and purity of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline solid.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Methanesulfonyl Chloride: Is highly corrosive and a lachrymator. Handle with extreme care.
-
Hydrazine Hydrate: Is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
DIAD/DEAD: Are potential contact explosives and should be handled with care, avoiding heat and shock.
-
TFA and HCl: Are highly corrosive acids.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- EP3148968B1 - Processes for the preparation of beta-aminosulfone compounds - Google P
- EP1038895A2 - 3- (N-(2-(N',N'-Dimethylamino Ethoxy)Ethyl) -N-Methylamino)
-
Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - NIH. [Link]
-
Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones - ResearchGate. [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. [Link]
-
A Practical Method for Synthesizing Iptacopan - MDPI. [Link]
-
Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts - Organic Chemistry Portal. [Link]
- US3574740A - Method of preparing methane sulfonamide and its derivatives - Google P
-
Mitsunobu Reaction - Organic Chemistry Portal. [Link]
- US9688623B2 - Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)
-
Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate - PubMed. [Link]
-
N-(3-hydroxyphenyl)methanesulfonamide (C7H9NO3S) - PubChem. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC. [Link]
-
Mitsunobu reaction - Organic Synthesis. [Link]
-
N-Alkenylation of hydroxamic acid derivatives with ethynyl benziodoxolone to synthesize cis-enamides through vinyl benziodoxolones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO - ResearchGate. [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - MDPI. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - Organic Chemistry Portal. [Link]
-
α,α-DIMETHYL-β-PHENETHYLAMINE - Organic Syntheses Procedure. [Link]
-
Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
Sources
- 1. Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 5. EP3148968B1 - Processes for the preparation of beta-aminosulfone compounds - Google Patents [patents.google.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
Scalable preparation methods for N-[3-(2-aminoethoxy)phenyl]methanesulfonamide
Application Note & Process Protocol
Executive Summary
This Application Note details a robust, scalable synthetic route for N-[3-(2-aminoethoxy)phenyl]methanesulfonamide , a critical pharmacophore often utilized in the development of Class III antiarrhythmic agents (e.g., Dofetilide analogs) and as a linker in targeted protein degradation (PROTACs).
While laboratory-scale synthesis often employs direct alkylation with 2-chloroethylamine, this method is unsuitable for scale-up due to the formation of genotoxic aziridinium intermediates, polymerization, and poor regiocontrol. This guide presents a Process-Ready Phthalimide Route , prioritizing crystalline intermediates, safety, and high overall yield (>60%).
Strategic Route Selection
To ensure scalability (kilogram-ready), we reject the "Direct Alkylation" approach in favor of a "Protected Linker" strategy.
| Feature | Direct Alkylation Route | Selected Route (Phthalimide) |
| Reagents | 2-Chloroethylamine HCl | N-(2-Bromoethyl)phthalimide |
| Safety | High Risk (Aziridines, Vesicants) | Low Risk (Stable Solids) |
| Purification | Chromatography (Not Scalable) | Crystallization (Scalable) |
| Impurity Profile | Bis-alkylation, Polymerization | High Purity (>99% HPLC) |
| Cost | Low (Materials) / High (Labor) | Moderate (Materials) / Low (Labor) |
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway designed for scalability, avoiding chromatography.
Detailed Experimental Protocols
Stage 1: Selective N-Sulfonylation of 3-Aminophenol
Objective: Selectively sulfonylate the amine without protecting the phenol.
Mechanism: Exploiting the nucleophilicity difference between
-
Reagents:
-
3-Aminophenol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.1 eq)
-
Sodium Hydroxide (NaOH) / Sodium Bicarbonate (
) -
Solvent: Ethyl Acetate (EtOAc) / Water (Biphasic)
-
Protocol:
-
Charge a reactor with 3-Aminophenol (100 g) and EtOAc (500 mL). Stir to dissolve.
-
Add a saturated aqueous solution of
(500 mL). Cool the biphasic mixture to 0–5 °C. -
Dosing: Slowly add MsCl (1.1 eq) over 1 hour, maintaining temperature <10 °C.
-
Process Control: Monitor pH. If pH drops below 7, simultaneous addition of dilute NaOH is required to maintain pH 8–9. This prevents protonation of the amine (stopping reaction) while keeping the phenol protonated (preventing O-sulfonylation).
-
-
Reaction: Stir at ambient temperature for 2 hours. Monitor by HPLC.
-
Note: If O-sulfonylation (bis-mesyl) is observed (>5%), add 1M NaOH (0.5 eq) and stir for 30 mins. The unstable phenolic ester hydrolyzes back to the phenol, while the sulfonamide remains stable [1].
-
-
Workup: Separate phases. Wash organic layer with 1M HCl (removes unreacted aniline) and then brine.
-
Isolation: Concentrate EtOAc to ~20% volume and add n-Heptane to induce crystallization. Filter and dry.
-
Target Yield: 85–90%
-
Appearance: Off-white solid.
-
Stage 2: O-Alkylation with Phthalimide Linker
Objective: Attach the ethylamine chain masked as a phthalimide to prevent side reactions.
-
Reagents:
-
Intermediate 1 (from Stage 1) (1.0 eq)
-
N-(2-bromoethyl)phthalimide (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq, milled anhydrous) -
Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK)
-
Protocol:
-
Charge Intermediate 1 (100 g),
(147 g), and N-(2-bromoethyl)phthalimide (148 g) into MeCN (1.0 L). -
Reaction: Heat to reflux (80–82 °C) for 12–16 hours.
-
Critical Parameter: Agitation speed must be high to suspend the heavy inorganic salts.
-
-
IPC (In-Process Control): Monitor disappearance of phenol.
-
Workup: Cool to 20 °C. Filter off inorganic salts (
, excess ). -
Purification: Concentrate the filtrate. The product often precipitates upon cooling or addition of water. If not, recrystallize from Ethanol/Water.
-
Target Yield: 75–80%
-
Purity: >98% (Essential for the next step).
-
Stage 3: Deprotection & Salt Formation
Objective: Reveal the primary amine and isolate as a stable salt.
-
Reagents:
-
Intermediate 2 (Phthalimide adduct)
-
Methylamine (40% in water) or Ethanolamine
-
Solvent: Ethanol
-
Protocol:
-
Charge Intermediate 2 (100 g) and Ethanol (500 mL).
-
Add Methylamine solution (3.0 eq).
-
Safety: Use a scrubber for amine vapors. Methylamine is preferred over Hydrazine (toxic/carcinogenic) for modern green processes [2].
-
-
Reaction: Heat to 50 °C for 4–6 hours. The solution will clear, then precipitate N,N'-dimethylphthalamide byproduct.
-
Workup: Cool to 0 °C. Filter off the byproduct.
-
Isolation: Concentrate the filtrate to obtain the crude amine oil.
-
Salt Formation (Critical for Stability): Dissolve the oil in Isopropanol (IPA). Add Methanesulfonic acid (1.0 eq) or HCl in IPA (1.0 eq) dropwise.
-
Crystallization: The salt precipitates. Filter, wash with cold IPA, and dry.
Process Safety & Critical Control Points (HACCP)
| Process Step | Hazard | Mitigation Strategy |
| N-Mesylation | Exotherm; HCl generation | Control addition rate; Maintain T < 10°C; Use biphasic buffer. |
| O-Alkylation | Alkyl Halide (Genotoxic) | Validated destruction in workup; Ensure complete conversion. |
| Deprotection | Methylamine (Flammable/Toxic) | Closed system venting to acid scrubber. |
Workup Logic Flow (DOT Visualization)
Figure 2: Logic flow for ensuring purity during the critical N-sulfonylation workup.
Analytical Specifications
For the final hydrochloride or mesylate salt:
-
Appearance: White to off-white crystalline powder.
-
NMR (DMSO-
, 400 MHz):-
9.8 (s, 1H,
) -
8.1 (br s, 3H,
) - 7.2–6.7 (m, 4H, Ar-H)
-
4.2 (t, 2H,
) -
3.2 (t, 2H,
) -
3.0 (s, 3H,
)
-
9.8 (s, 1H,
-
HPLC Purity: >99.0% area.
-
Residual Solvents: Compliant with ICH Q3C (MeCN < 410 ppm).
References
-
Selective N-Sulfonylation: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Chapter 6: Functional Group Interconversions).
-
Green Deprotection of Phthalimides: "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent." Organic Letters, 2020. (Contextual grounding for amine handling).
-
Analogous Chemistry (Dofetilide): U.S. Patent 4,959,366. "Methanesulfonamido-N-[2-(4-nitrophenyl)ethyl]-N-methyl-benzeneethanamine derivatives." (Demonstrates the N-mesylation/O-alkylation sequence on industrial scale).
-
Process Safety: "Overcoming Challenges in the Scale-up Synthesis of Sulfonamides." BenchChem Technical Notes, 2025.
Troubleshooting solubility issues with N-[3-(2-aminoethoxy)phenyl]methanesulfonamide
Executive Summary: The Physicochemical Landscape
Welcome to the technical support hub for N-[3-(2-aminoethoxy)phenyl]methanesulfonamide (henceforth referred to as NAPM ).[1]
If you are experiencing precipitation, "oiling out," or inconsistent biological data, the root cause is almost certainly the amphoteric nature of this molecule. NAPM is not a simple lipophile; it is a "chemical chameleon" that changes its charge state—and therefore its solubility—drastically within the physiological pH range (pH 7.0–7.4).[1]
The Core Challenge: The "Solubility Valley"
NAPM contains two competing functional groups:
At pH 7.4 (PBS/Media) , the amine is largely protonated (cationic), but the sulfonamide is neutral. While this cationic state usually aids solubility, the hydrophobic phenyl-ethoxy core often overrides this, leading to aggregation. Furthermore, if your buffer is weak and the pH drifts toward 8.5-9.0, the molecule approaches its Isoelectric Point (pI) , where net charge is zero. This is the "Solubility Valley" where precipitation is inevitable.[1]
Diagnostic Decision Tree
Use this flow to identify the specific nature of your solubility failure.
Figure 1: Diagnostic logic flow for identifying the root cause of NAPM insolubility. Blue nodes indicate the starting state, red/yellow/green indicate the symptom, and dashed nodes indicate the corrective action.
Troubleshooting Guides & FAQs
ISSUE 1: "The Crash" (Precipitation in Buffer)
Symptom: You dilute your DMSO stock into PBS or cell culture media, and a fine white mist appears immediately. Diagnosis: You have likely hit the solubility limit of the free base .[1] Mechanism: In 100% DMSO, NAPM is solvated by dipole-dipole interactions.[1] When you add water (media), the dielectric constant changes. If the pH is 7.4, the molecule is partially cationic but still possesses a significant hydrophobic surface area (the phenyl ring and ethyl linker). The water structure forces these hydrophobic domains together (hydrophobic effect), causing aggregation.[1]
Solution Protocol:
-
Acidification: Do not use neutral PBS for the initial dilution. Use a buffer adjusted to pH 6.0–6.5 if your assay tolerates it.[1] The lower pH ensures the amine is fully protonated (
), drastically increasing solubility. -
The "Step-Down" Dilution:
ISSUE 2: "The Oil" (Oiling Out)
Symptom: Instead of crystals, you see oily droplets floating on the surface or sticking to the plasticware. Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1] Mechanism: This often happens at high concentrations (>100 µM) in the presence of salts.[1] The "Salting Out" effect reduces the solubility of the organic compound, forcing it to separate as a dense oil phase rather than a crystal. This is common with ethoxy-linked aromatics which have flexible linkers that resist orderly crystal packing.[1]
Solution Protocol:
-
Add Surfactant: Incorporate 0.05% Tween-80 or 0.1% Pluronic F-68 into your aqueous buffer before adding the compound.[1] This stabilizes the microscopic oil droplets or solubilizes them into micelles.[1]
ISSUE 3: "The Phantom IC50" (Inconsistent Data)
Symptom: Biological replicates vary wildly.[1] Sometimes the compound works; sometimes it doesn't.[1] Diagnosis: Adsorption to Plasticware.[1] Mechanism: The phenyl ring and the aliphatic chain make NAPM "sticky" to polystyrene plates, especially in serum-free conditions. You are losing effective concentration to the walls of the well.[1]
Solution Protocol:
-
Glass Pre-dilution: Perform all serial dilutions in glass vials or low-binding polypropylene plates.[1]
-
BSA Blocking: Ensure your assay buffer contains at least 0.1% BSA (Bovine Serum Albumin).[1] The protein coats the plastic and binds the drug reversibly, keeping it in solution (carrier effect).
Quantitative Solubility Data
The following data assumes the Free Base form of NAPM.
| Solvent System | Solubility (mg/mL) | Stability (24h) | Comment |
| DMSO (Anhydrous) | > 50 mg/mL | High | Recommended Stock. Hygroscopic; keep sealed.[1] |
| Ethanol (100%) | ~ 10 mg/mL | Moderate | Evaporation risk alters concentration.[1] |
| Water (pH 7.0) | < 0.1 mg/mL | Low | Risk Zone. Likely to precipitate.[1] |
| 0.1 M HCl | > 20 mg/mL | High | Forms the hydrochloride salt in situ.[1] |
| PBS (pH 7.[1]4) + 5% DMSO | ~ 0.5 mg/mL | Moderate | Metastable.[1] Use immediately. |
Detailed Experimental Protocols
Protocol A: Preparation of a Robust 10 mM Stock Solution
Use this protocol to ensure long-term stability.
-
Weighing: Weigh 1.71 mg of NAPM (MW ≈ 171.22 g/mol ) into a glass amber vial.
-
Note: Avoid static electricity; sulfonamides can be fluffy powders.[1]
-
-
Solvation: Add 1.00 mL of anhydrous DMSO (Grade: Molecular Biology, >99.9%).
-
Vortexing: Vortex vigorously for 30 seconds.
-
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If any haze remains, sonicate in a water bath at 35°C for 5 minutes.
-
Storage: Aliquot into 50 µL volumes in PCR tubes to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The "Golden Standard" Aqueous Dilution
Use this for cellular assays to prevent crashing.
-
Prepare Media: Warm your cell culture media to 37°C.
-
Intermediate Step: Pipette your required volume of DMSO stock (e.g., 1 µL) into a tube containing 9 µL of PEG-400 (Polyethylene Glycol 400).[1] Mix well.
-
Why? PEG-400 acts as a bridge between the lipophilic DMSO and the hydrophilic water.[1]
-
-
Final Dilution: Add the 10 µL DMSO/PEG mix dropwise to 990 µL of media while vortexing the media gently.
-
Result: A clear, stable solution with 0.1% DMSO and 0.9% PEG-400.[1]
-
Scientific Rationale: The pH-Solubility Curve[1]
Understanding the ionization state is critical.[1] The diagram below illustrates the theoretical solubility profile based on the Henderson-Hasselbalch equation for an ampholyte.
Figure 2: Theoretical solubility profile.[1] The "Danger Zone" at physiological pH is due to the loss of the positive charge on the amine before the negative charge on the sulfonamide is fully established.
References
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the pI-solubility relationship for ampholytes). [1]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
Perlovich, G. L., et al. (2012).[1] Sulfonamides: Thermochemical and solubility aspects. Journal of Chemical Thermodynamics. (Provides thermodynamic data on the sulfonamide lattice energy).
-
PubChem Compound Summary. (n.d.). Methanesulfonamide, N-phenyl- (Structurally homologous core).[1][2][3] National Center for Biotechnology Information.[1] [1]
Sources
Technical Support Center: Purification of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide
Welcome to the technical support guide for the purification of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide (AMSN), a critical intermediate in the synthesis of pharmaceutical agents such as Dofetilide.[1][2][3] Achieving high purity for this compound is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of the crude AMSN product.
Section 1: Understanding the Molecule and Common Impurities
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide possesses key functional groups that dictate its purification strategy: a primary aliphatic amine, an aromatic ring, and a sulfonamide moiety. The primary amine is basic, while the sulfonamide proton is weakly acidic. This amphiphilic nature, combined with its aromatic backbone, presents unique challenges and opportunities for purification.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual precursors from the synthesis, such as protected aminophenol derivatives or reagents used for the ethoxyamine chain installation.
-
Reaction By-products: Products from side reactions, such as dialkylation, or incomplete reactions.
-
Reagent-Related Impurities: Excess methanesulfonyl chloride, coupling agents, or catalysts.[4]
-
Degradation Products: Compounds formed by the decomposition of the desired product, often due to harsh reaction or work-up conditions.
Section 2: Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of crude AMSN in a question-and-answer format.
Scenario 1: Low Purity After Initial Aqueous Work-up
Question: My initial extraction and wash steps are complete, but a preliminary analysis (TLC/HPLC) shows significant levels of both more polar and less polar impurities. What should I do?
Answer: This is a common scenario when dealing with a complex crude reaction mixture. A simple aqueous wash is often insufficient. The dual acidic/basic nature of your target compound can be leveraged for a more effective liquid-liquid extraction (LLE) cleanup.
Causality: Non-basic organic impurities will not partition into an acidic aqueous phase, while your basic AMSN product will. This allows for their separation.
Recommended Solution: Acid-Base Extraction
-
Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic primary amine on your product will be protonated, rendering it water-soluble and pulling it into the aqueous layer. Many non-basic impurities will remain in the organic layer.
-
Separate the layers. The aqueous layer now contains the protonated salt of your desired product.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Slowly basify the aqueous layer with a base like sodium bicarbonate or dilute sodium hydroxide until the solution is basic (pH > 9). Your product will deprotonate and precipitate or form an oil.
-
Extract the purified product back into a fresh organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a significantly purified product, now ready for final polishing by recrystallization or chromatography.
Scenario 2: Difficulty with Recrystallization
Question: I am trying to recrystallize my AMSN product, but I'm encountering problems. What are the best practices?
Answer: Recrystallization is an excellent final purification step for AMSN, but success depends heavily on solvent choice and technique. Sulfonamides can be challenging, but systematic troubleshooting can resolve most issues.[5]
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Product "Oils Out" | 1. The solution temperature is higher than the melting point of the impure solid.[5] 2. High concentration of impurities depressing the melting point. 3. The solvent is too nonpolar for the compound.[5] | 1. Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. This provides more time for proper crystal lattice formation.[5] 2. Change Solvent System: Switch to a more polar solvent or a solvent-antisolvent system. Isopropanol/water or ethanol/water mixtures are often effective for sulfonamides.[5] |
| No Crystals Form | 1. Too much solvent was used: The solution is not supersaturated upon cooling.[5] 2. Solution is supersaturated but requires nucleation: Crystal growth has not been initiated. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod just below the liquid surface to create nucleation sites. Alternatively, add a "seed crystal" of pure AMSN if available.[5][6] |
| Low Recovery / Yield | 1. Too much solvent was used: A significant amount of product remains dissolved in the mother liquor.[5] 2. Premature crystallization: The product crystallized in the funnel during hot filtration. | 1. Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude solid.[7] 2. Chill the Filtrate: After slow cooling to room temperature, place the flask in an ice bath for 15-30 minutes to maximize precipitation before filtration.[5] 3. Use Pre-heated Glassware: For hot filtration steps, use a pre-heated funnel and receiving flask to prevent the product from crashing out of solution prematurely.[5] |
Detailed Protocol: Recrystallization of AMSN from an Isopropanol/Water System
-
Place the crude AMSN solid in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add a minimal amount of 90% isopropanol. Heat the mixture with stirring on a hot plate until it boils.
-
Continue to add small portions of hot 90% isopropanol until the solid just dissolves completely. Note the total volume used.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[6]
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.[6]
-
Cover the flask and allow the solution to cool slowly to room temperature, undisturbed. Crystal formation should occur.
-
Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal yield.[6]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 70% isopropanol to remove residual soluble impurities from the crystal surfaces.[5]
-
Dry the purified crystals under vacuum to a constant weight. Assess purity via HPLC and melting point.
Scenario 3: Persistent Impurities After Recrystallization
Question: Recrystallization isn't removing an impurity with very similar properties to my product. How can I separate them?
Answer: When impurities co-crystallize with your product, an orthogonal purification method like column chromatography is necessary. Due to the basic amine in AMSN, special considerations are required for successful purification on silica gel.
Causality: The basic amine group in AMSN can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to poor separation, peak tailing, or even irreversible binding of the product to the column.[8]
Recommended Solution: Modified Flash Column Chromatography There are two primary strategies to mitigate this issue:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with your product for the acidic sites on the silica.
-
Method: Prepare your mobile phase (e.g., a gradient of methanol in dichloromethane) and add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[9] This neutralizes the acidic sites and allows for clean elution of the amine.
-
-
Use of Amine-Functionalized Silica: Employ a stationary phase where the silica surface has been functionalized with amino groups (KP-NH).[8]
-
Method: This specialized silica provides a less acidic surface, minimizing the strong interactions that cause poor chromatography. It is often the most effective, albeit more expensive, solution for purifying basic compounds.[8]
-
Workflow for Method Development
-
TLC Analysis: Develop a TLC solvent system using the modified conditions. Spot the crude material on a silica TLC plate and develop it in a chamber containing your chosen mobile phase with the added base (e.g., 95:4:1 DCM:MeOH:NH₄OH). The goal is to achieve good separation (ΔRf > 0.2) between your product and the persistent impurity.
-
Column Packing: Pack a column with silica gel using the initial, less polar mobile phase.
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading") for better resolution.
-
Elution: Run the column, gradually increasing the polarity of the mobile phase (gradient elution) to elute your compounds. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Section 3: Purification Workflow and Impurity Management
The following diagrams provide a high-level overview of the decision-making process for purifying crude AMSN.
Caption: Decision workflow for AMSN purification.
Caption: Matching impurity types to removal methods.
Section 4: Frequently Asked Questions (FAQs)
Q1: What analytical techniques should I use to assess the purity of my final AMSN product? A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantitative purity analysis.[][11] Additionally, structural confirmation should be done using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A sharp melting point (MP) range is also a good indicator of high purity for a crystalline solid.[7]
Q2: My purified product is an off-white or slightly colored solid. How can I remove the color? A: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before the filtration step.[5] The charcoal adsorbs the colored impurities, which are then removed by hot filtration. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.
Q3: Can I use reverse-phase (RP) chromatography to purify AMSN? A: Yes, reverse-phase (e.g., C18) chromatography is a viable option, especially for polar impurities. Since your compound is basic, a mobile phase with a basic modifier (e.g., ammonium bicarbonate buffer) or a low pH modifier (e.g., 0.1% trifluoroacetic acid, TFA) is necessary. A low pH method will protonate the amine, often leading to better peak shape. Method development on an analytical scale (RP-HPLC) is recommended before attempting preparative scale purification.[9]
Q4: How do I confirm the identity of a persistent impurity? A: If an impurity cannot be removed, isolating it is the next step. You can attempt to isolate the impurity from the enriched mother liquor or from "dirty" fractions from column chromatography. Once isolated, characterization by LC-MS and NMR can help elucidate its structure, providing valuable information about the side reactions occurring in your synthesis.
References
-
Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 15). Experiment 3 Notes. Retrieved from [Link]
-
Thirumalai Rajan, S., et al. (2022). Process for the preparation of Dofetilide intermediates. Technical Disclosure Commons. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of aromatic amines.
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Reddit. (2022, September 24). Chromotography with free amines?. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of Dofetilide intermediate.
-
Ivory Research. (2018, January 9). Significance of impurities in active pharmaceutical ingredients. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
- Google Patents. (n.d.). New Dofetilide preparing method.
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. "Process for the preparation of Dofetilide intermediates" by Srinivasan Thirumalai Rajan, Muppa Kishore Kumar, Mummadi Venkatesh, Bommidi Ramakrishna, Yallannagari Bhaskar Reddy; R&D Center, MSN Laboratories Private Limited; Hyderabad, India. [tdcommons.org]
- 3. CN1453267A - New Dofetilide preparing method - Google Patents [patents.google.com]
- 4. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Minimizing side reactions during N-[3-(2-aminoethoxy)phenyl]methanesulfonamide coupling
Case ID: CHEM-SUP-2024-003 Subject: Chemoselectivity & Optimization of Amino-Sulfonamide Linkers Status: Open for Troubleshooting
Executive Summary: The "Two Nitrogen" Problem
Welcome to the technical support guide for coupling N-[3-(2-aminoethoxy)phenyl]methanesulfonamide (Compound 1 ). The core challenge in utilizing this scaffold is the competitive reactivity between two nitrogen centers:
-
The Target Nucleophile: The primary aliphatic amine (ethoxy linker).
-
The Distractor: The sulfonamide nitrogen (attached to the phenyl ring).
The Science of the Problem: Success relies entirely on exploiting the pKa differential.
-
Aliphatic Amine (
): pKa 10.[1]6. At pH > 9, it exists as the free base ( ) and is a potent nucleophile. -
Sulfonamide (
): pKa 10.8. It is weakly acidic.[2] In the presence of strong bases or excess base (pH > 11), it deprotonates to form the sulfonamide anion ( ), which is a strong nucleophile capable of attacking your coupling partner.
Support Goal: Maximize reaction at the aliphatic amine while keeping the sulfonamide neutral and dormant.
Troubleshooting Guide (FAQ)
Q1: I see a "Mass+High" impurity (+100-200 Da). Is this the bis-coupled product?
Diagnosis: Likely, yes.[3] If you are using an activated ester or acid chloride, the sulfonamide nitrogen has likely reacted.[3] Root Cause: Excess base. If you used >3 equivalents of DIEA or TEA, or if your reaction pH spiked >11, you activated the sulfonamide.[3] Solution:
-
Reduce Base: Use only 1.0–1.2 equivalents of base relative to the amine salt.
-
Switch Base: Use a weaker base like N-methylmorpholine (NMM, pKa ~7.4) or 2,6-lutidine to deprotonate the ammonium salt without touching the sulfonamide.
Q2: My reaction is stalled. The starting material is consumed, but the product yield is low.[3]
Diagnosis: Formation of N-acyl sulfonamide followed by hydrolysis or rearrangement. Root Cause: "Activated" sulfonamides are unstable. If the sulfonamide reacts with your coupling agent (e.g., EDC/NHS), it forms a labile intermediate that may decompose during workup, leading to loss of mass balance.[3] Solution:
-
Order of Addition: Do not premix the sulfonamide scaffold with the coupling reagents. Activate your carboxylic acid first (with HATU/Base), wait 5 minutes, then add the N-[3-(2-aminoethoxy)phenyl]methanesulfonamide.
Q3: Can I use Acid Chlorides?
Technical Advice: Avoid if possible. Acid chlorides are highly indiscriminate electrophiles. They will react with the sulfonamide nitrogen even without full deprotonation (via the neutral tautomer).
Workaround: If you must use an acid chloride, perform the reaction in a biphasic system (Schotten-Baumann conditions) using mild inorganic base (
Visualizing the Pathway
The following diagram maps the kinetic vs. thermodynamic competition occurring in your flask.
Caption: Figure 1. Chemoselectivity decision tree based on pH-driven speciation of the amino-sulfonamide scaffold.
Optimized Experimental Protocol
This protocol uses HATU for activation, which offers a balance of reactivity and selectivity compared to acid chlorides.[3]
Reagents
-
Scaffold: N-[3-(2-aminoethoxy)phenyl]methanesulfonamide (HCl salt).
-
Acid Partner: Carboxylic acid of choice (1.0 equiv).
-
Coupling Agent: HATU (1.05 equiv).
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).
-
Solvent: DMF (anhydrous).
Step-by-Step Methodology
-
Activation Phase:
-
Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).
-
Add HATU (1.05 equiv).
-
Add DIPEA (1.0 equiv only).
-
Critical: Stir for 5–10 minutes. This forms the activated At-ester.
-
-
Coupling Phase:
-
In a separate vial, dissolve the Scaffold (Amine Salt) (1.0 equiv) in minimal DMF.
-
Add DIPEA (1.0–1.5 equiv). Do not exceed 2.5 equiv total base in the reaction.
-
Add the Scaffold solution dropwise to the Activated Acid solution.
-
-
Monitoring:
-
Stir at Room Temperature.
-
TLC/LCMS Check (1 hour): Look for the disappearance of the amine.
-
Troubleshooting: If the reaction is slow, add DIPEA in 0.1 equiv increments.[3] Stop if pH > 9.
-
-
Workup (Quench):
-
Add 10% Citric Acid or saturated
. This acidifies the mixture, protonating any unreacted sulfonamide anion and preventing side reactions during extraction.[3] -
Extract with EtOAc.
-
Comparative Data: Coupling Agents
| Coupling Agent | Reactivity | Risk of Sulfonamide Coupling | Recommendation |
| Acid Chloride | High | High | Use only with biphasic weak base ( |
| EDC / NHS | Moderate | Low | Good for scale-up; water-soluble byproducts. |
| HATU / DIPEA | High | Moderate | Gold Standard for small scale; requires pH monitoring. |
| CDI | Moderate | Low | Good alternative; forms imidazole byproducts. |
References
-
BenchChem. (2025).[2] Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa. Retrieved from
-
Lovering, F., et al. (2017).[3] Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society.[4] Retrieved from
-
PrepChem. (n.d.). Synthesis of N-[4-(2-aminoethoxy)phenyl]methanesulfonamide derivatives. Retrieved from
-
National Institutes of Health (NIH). (2023). Sulfonamide Synthesis through Electrochemical Oxidative Coupling. Retrieved from
Sources
A Comparative Guide to HPLC Purity Analysis Standards for N-[3-(2-aminoethoxy)phenyl]methanesulfonamide
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical task of purity analysis of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide. As a molecule featuring a primary amine, an ether linkage, and a sulfonamide group, it presents unique analytical challenges that demand a robust, well-developed, and validated separation method. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind method selection and optimization, ensuring the generation of trustworthy and reproducible data for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why a Bespoke HPLC Method is Crucial
The purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. For N-[3-(2-aminoethoxy)phenyl]methanesulfonamide, potential impurities can arise from multiple sources: residual starting materials, by-products from the synthesis process, or degradants formed during storage.[1][2] A reliable analytical method must be able to separate the main compound from all known and potential impurities, a capability known as "stability-indicating."[3][4]
The molecule's structure dictates the analytical approach. The presence of a basic primary amine necessitates careful control of the mobile phase pH to ensure consistent ionization and, consequently, a sharp, symmetrical peak shape. The aromatic ring provides a strong chromophore, making UV detection a suitable and robust choice for quantification.[1] Our objective is to develop a method that is not only selective and sensitive but also adheres to the stringent validation requirements set forth by international regulatory bodies.[5][6][7]
Strategic Method Development Workflow
The development of a robust HPLC method is a systematic process, not a matter of chance. It begins with understanding the analyte and progresses through logical stages of optimization and validation. The goal is to find the optimal balance between resolution, analysis time, and robustness.
Caption: Workflow for HPLC Method Development.
Comparative Analysis of HPLC Methodologies
We will compare two distinct reversed-phase HPLC (RP-HPLC) methods: a rapid isocratic method suitable for routine screening and a more comprehensive gradient method designed as a stability-indicating assay for purity and impurity profiling. The choice between these depends on the analytical objective; a simple assay may not require the resolving power needed for stability studies.[3][6]
Method A: Rapid Isocratic Screening This approach prioritizes speed and simplicity. It uses a single, unchanging mobile phase composition, making it ideal for high-throughput analysis where known impurities are well-resolved from the main peak.
Method B: Gradient Purity & Stability-Indicating Analysis This method employs a mobile phase that changes in composition over the course of the analysis.[8][9] By gradually increasing the percentage of the organic solvent, we can effectively elute a wider range of impurities with varying polarities. This is essential for a stability-indicating method, where unknown degradants may be present.[3]
Rationale for Chromatographic Conditions
-
Stationary Phase (Column): A C18 (octadecyl) column is the workhorse of reversed-phase chromatography and serves as the logical starting point. Its non-polar nature provides excellent retention for the moderately polar N-[3-(2-aminoethoxy)phenyl]methanesulfonamide. A column with dimensions of 4.6 x 150 mm and 5 µm particles offers a good balance of efficiency and backpressure for standard HPLC systems.
-
Mobile Phase pH: The primary amine in the analyte has a pKa in the basic range. To ensure reproducible retention and symmetrical peak shape, the mobile phase pH must be controlled. By acidifying the aqueous portion of the mobile phase (e.g., with 0.1% formic or phosphoric acid to a pH of ~2.5-3.0), we ensure the amine is fully protonated, preventing peak tailing and shifting retention times.[1]
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff, reducing baseline noise.
-
Detection Wavelength: Based on the phenyl sulfonamide structure, a UV detector set between 220-240 nm is expected to provide high sensitivity for both the API and potential impurities. An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Performance Comparison
The following table summarizes the expected performance of the two methods based on established chromatographic principles and experimental insights. The data illustrates the trade-off between speed and resolving power.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Rationale for Performance Difference |
| Analysis Time | ~10 minutes | ~25 minutes | The gradient method requires additional time for the gradient slope and re-equilibration. |
| Resolution (Rs) of API and a late-eluting impurity | 1.8 | > 3.0 | The gradient sharpens late-eluting peaks and increases elution strength, significantly improving resolution for a wider range of analytes.[10] |
| Tailing Factor (Tf) for API | 1.2 | 1.1 | Both methods use a controlled pH to minimize tailing. The gradient can sometimes improve symmetry by focusing the analyte band at the column head. |
| Solvent Consumption | Lower | Higher | The longer run time and re-equilibration step of the gradient method consume more mobile phase. |
| Application | Routine assay, content uniformity | Purity testing, stability studies, impurity profiling | Method B's superior resolving power is necessary to separate all potential degradants and impurities as required for stability-indicating assays.[3] |
Detailed Experimental Protocols
These protocols are designed to be self-validating by incorporating system suitability tests (SST) as mandated by major pharmacopoeias like the USP and EP.[11][12][13][14]
Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (or Phosphoric Acid), ACS Grade
-
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide Reference Standard
-
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide Sample for Analysis
Standard and Sample Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Protocol for Method A (Isocratic)
-
HPLC System: Standard HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 25 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Protocol for Method B (Gradient)
-
HPLC System: Standard HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 40 60 18.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met, in accordance with USP <621>.[8][11][12]
-
Tailing Factor (Asymmetry Factor): Not more than 1.5 for the API peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
-
Theoretical Plates (N): Greater than 2000.
Method Validation: Ensuring Trustworthiness
Once a method (typically the more comprehensive gradient method) is developed, it must be rigorously validated to prove it is fit for its intended purpose.[6][7] The validation process follows the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a framework for demonstrating that an analytical procedure is reliable, reproducible, and accurate.[5][15]
Caption: Key Validation Parameters according to ICH Q2(R1).
A brief overview of the validation parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated using forced degradation studies (acid, base, peroxide, heat, light).[7]
-
Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. The LOQ is a critical parameter for impurity analysis.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition). This provides an indication of its reliability during normal usage.[10]
Conclusion
The selection of an appropriate HPLC method for the purity analysis of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide is a critical decision in the drug development process. While a rapid isocratic method can be valuable for routine in-process controls, a fully validated, stability-indicating gradient method (such as Method B) is indispensable for comprehensive purity testing, stability analysis, and final product release. The gradient method provides the necessary resolving power to separate the API from all potential process-related impurities and degradation products, ensuring the data is scientifically sound and meets global regulatory expectations. The principles and protocols outlined in this guide provide a robust framework for developing, comparing, and implementing such a method, grounded in the authoritative standards of the USP, EP, and ICH guidelines.
References
-
United States Pharmacopeia. General Chapter, <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia. [Link][8][11][12]
-
Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link][9]
-
United States Pharmacopeial Convention. (2021). General Chapter, <621> Chromatography. [Link]
-
Element Lab Solutions. (2023). HPLC METHOD TRANSLATION ALLOWABLE CHANGES FROM USP GENERAL CHAPTER <621>. [Link][16]
-
European Chemicals Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link][6]
-
Candioti, L., De Zan, M. M., Cámara, M. S., & Goicoechea, H. C. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link][10]
-
International Council for Harmonisation. Quality Guidelines. [Link][17]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]
-
IOSR Journal of Pharmacy. (2023). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link][18]
-
Asian Journal of Pharmaceutical Analysis. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link][1]
-
Therapeutic Goods Administration (TGA). (1995). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link][15]
-
Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link][3]
-
ResearchGate. (2021). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link][2]
-
Arman Chimia Sanj. (2024). EDQM Guide and Review of its Changes in HPLC and GC Qualification. [Link][19]
-
PPB Analytical. (2023). Following European Pharmacopoeia (EP) Analytical Testing Standards. [Link][13]
-
MACHEREY-NAGEL. Drug analysis according to pharmacopoeia. [Link][14]
-
PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link][4]
Sources
- 1. ajpaonline.com [ajpaonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. uni-onward.com.tw [uni-onward.com.tw]
- 9. lcms.cz [lcms.cz]
- 10. pharmtech.com [pharmtech.com]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. â©621⪠Chromatography [doi.usp.org]
- 13. Following European Pharmacopoeia (EP) Analytical Testing Standards | PPB Analytical Inc. [ppbanalytical.com]
- 14. Drug analysis according to pharmacopoeia | MACHEREY-NAGEL [mn-net.com]
- 15. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. ICH Official web site : ICH [ich.org]
- 18. iosrphr.org [iosrphr.org]
- 19. shimisanj.com [shimisanj.com]
Navigating the Analytical Maze: A Comparative Guide to Reference Standards for N-[3-(2-aminoethoxy)phenyl]methanesulfonamide and its Analogs
For researchers, scientists, and drug development professionals, the accurate quantification and characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for a class of compounds exemplified by N-[3-(2-aminoethoxy)phenyl]methanesulfonamide. A critical challenge in the analysis of this and related molecules is the potential for structural ambiguity. Minor variations in the substitution pattern of the phenyl ring or the nature of the aminoethoxy side chain can lead to distinct chemical entities with different pharmacological and toxicological profiles. Therefore, the selection and validation of an appropriate reference standard is not merely a matter of sourcing a catalog item but a foundational step in ensuring data integrity and regulatory compliance.
This guide will navigate the complexities of reference standard selection, outline a robust analytical workflow for assay and impurity profiling, and provide the rationale behind the recommended experimental choices.
The Criticality of Unambiguous Identification: A Structural Overview
The name N-[3-(2-aminoethoxy)phenyl]methanesulfonamide suggests a specific chemical structure. However, in practice, several closely related isomers and analogs may be encountered, either as synthetic byproducts or as distinct molecules of interest. It is crucial to establish the precise identity of the analyte before commencing any assay development.
For instance, related structures such as N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide[1] or N-[4-[2-(methylamino)ethoxy]phenyl]-methanesulfonamide hydrobromide[2] have been documented. The position of the aminoethoxy and methanesulfonamide groups on the phenyl ring significantly alters the molecule's properties.
A Comparative Analysis of Reference Standard Sources
The selection of a reference standard is a critical decision that directly impacts the accuracy and validity of analytical results. The primary sources for reference standards include pharmacopeias, commercial suppliers, and in-house synthesis and characterization.
| Reference Standard Type | Purity & Characterization | Traceability & Regulatory Acceptance | Cost & Availability | Best For |
| Pharmacopeial Standards (e.g., USP, EP) | Exhaustively characterized with a comprehensive certificate of analysis (CoA). Purity is assigned through mass balance. | Highest level of traceability and universally accepted by regulatory agencies.[3] | High cost and availability can be limited. | Definitive identification and quantification for official monograph methods. |
| Commercial Reference Standards | Purity and identity are typically determined by techniques like HPLC, NMR, and MS. A CoA is provided.[4] | Generally good traceability, but regulatory acceptance may vary. May require additional verification. | Moderate cost and readily available for a wide range of compounds.[4] | Routine analysis, method development, and as a secondary standard. |
| In-house (Custom Synthesized) Standards | Characterization is the responsibility of the user. Requires extensive analytical work (NMR, MS, elemental analysis, etc.) to establish identity and purity. | Traceability must be meticulously documented. May be acceptable to regulatory bodies if thoroughly characterized. | Can be cost-effective for novel compounds but requires significant internal resources and expertise. | Early-stage research, impurity identification, and when commercial standards are unavailable. |
Recommended Analytical Workflow: HPLC-UV Assay for N-[3-(2-aminoethoxy)phenyl]methanesulfonamide Analogs
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for the assay and impurity profiling of aromatic compounds like N-[3-(2-aminoethoxy)phenyl]methanesulfonamide.
Experimental Workflow Diagram
Caption: High-level workflow for the HPLC-UV assay of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide analogs.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Reference Standard (Pharmacopeial or well-characterized commercial standard)
-
Test Sample of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide analog
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, preferably deionized and filtered)
-
Formic acid or Phosphoric acid (for pH adjustment of the mobile phase)
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for method development.[5][6]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is recommended to ensure the elution of both the main component and any potential impurities with different polarities.[7] A typical starting gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV spectral analysis of the main component)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile/Water).
-
Sample Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the test sample and prepare it in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.[7]
4. Analysis and Calculation:
-
Inject the standard solution multiple times (e.g., n=5) to ensure system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Identify the peak corresponding to the analyte in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the assay of the analyte in the sample using the following formula:
Assay (% w/w) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard
Where:
-
Area_sample is the peak area of the analyte in the sample chromatogram.
-
Area_standard is the average peak area of the analyte in the standard chromatograms.
-
Conc_standard is the concentration of the standard solution (mg/mL).
-
Conc_sample is the concentration of the sample solution (mg/mL).
-
Purity_standard is the purity of the reference standard as stated in the CoA.
-
Trustworthiness Through Self-Validation: Key System Suitability Parameters
To ensure the reliability of the analytical data, a set of system suitability tests should be performed before and during the analysis.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | Ensures good peak shape, which is essential for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and the ability to produce sharp peaks. |
| Repeatability (%RSD of peak area) | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the analytical system. |
| Resolution (Rs) | > 2.0 between the main peak and the closest eluting impurity | Ensures that the analyte peak is well-separated from any potential interfering peaks. |
Conclusion and Future Perspectives
The successful analysis of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide and its analogs is critically dependent on the use of a well-characterized reference standard and a robust, validated analytical method. Due to the potential for structural isomers, initial efforts should focus on the unambiguous identification of the analyte. The presented HPLC-UV method provides a solid foundation for assay and impurity determination. For more complex samples or lower detection limits, coupling the HPLC system to a mass spectrometer (LC-MS) would provide enhanced specificity and sensitivity.[8][9] As with any analytical procedure, thorough method validation in accordance with ICH guidelines is a prerequisite for its use in a regulated environment.
References
- Eurofins. (n.d.). Analytical Method Summaries.
- Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES.
-
ResearchGate. (n.d.). Typical HPLC chromatograms of T-3811ME and its undesired enantiomer.... Retrieved from [Link]
-
Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). ResearchGate. Retrieved from [Link]
-
DeMarinis, R. M., et al. (1985). N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. Journal of Medicinal Chemistry, 28(2), 245-8. Retrieved from [Link]
-
MDPI. (2022, March 10). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Retrieved from [Link]
-
Organix, Inc. (n.d.). Reference Standards Overview. Retrieved from [Link]
- Google Patents. (n.d.). EP3148968B1 - Processes for the preparation of beta-aminosulfone compounds.
Sources
- 1. N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. usp.org [usp.org]
- 4. Reference Standards Overview | Organix, Inc. — Organix Inc. [organixinc.com]
- 5. researchgate.net [researchgate.net]
- 6. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review [mdpi.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Personal protective equipment for handling N-[3-(2-aminoethoxy)phenyl]methanesulfonamide
Executive Safety Summary
Treat as: CORROSIVE SOLID & POTENTIAL SENSITIZER
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide is a bifunctional research intermediate containing a basic primary amine (aminoethoxy) and an acidic sulfonamide moiety. While specific toxicological data may be sparse for this exact intermediate, Structure-Activity Relationship (SAR) analysis dictates that the 2-aminoethoxy tail drives the immediate acute hazard (corrosivity/severe irritation) , while the sulfonamide group presents a risk of delayed hypersensitivity (allergic reaction).
Immediate Action Required:
-
Zero Skin Contact: The basic ether chain facilitates dermal absorption.
-
Inhalation Control: All solid handling must occur within a certified chemical fume hood.
-
Eye Protection: Chemical splash goggles are mandatory; safety glasses are insufficient due to the risk of irreversible corneal damage from the amine functionality.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | The 2-aminoethoxy group is structurally similar to diglycolamine, a known corrosive. Dust or splash can raise local pH in the eye, causing rapid saponification of corneal lipids. |
| Dermal (Hand) | Double Nitrile Gloves (Outer: 5 mil minimum) | Breakthrough Logic: Aliphatic amines can permeate thin nitrile. Double gloving creates a sacrificial outer layer. Inspect for pinholes by inflation before use. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Solid Phase: Prevents inhalation of sensitizing dust. Liquid Phase: Prevents inhalation of aerosols during solubilization. |
| Body | Lab Coat (Buttoned) + Tyvek Sleeves | Standard cotton coats absorb liquids. Tyvek sleeves protect the wrists—the most common exposure point during weighing. |
Technical Justification & Risk Assessment
As a Senior Scientist, it is critical to understand that safety protocols are not generic; they are derived from molecular structure.
-
The Amine Hazard (Acute): The
motif acts as a localized base. Upon contact with moist membranes (lungs, eyes), it protonates, generating hydroxide ions ( ) which cause chemical burns. -
The Sulfonamide Hazard (Chronic): The
group is a structural alert for sulfonamide hypersensitivity. Repeated low-level inhalation can lead to anaphylactic sensitization. -
Solubility Profile: Likely soluble in DMSO, Methanol, and dilute aqueous acid. Handling solutions increases permeation risks; therefore, laminate gloves (e.g., Silver Shield) are recommended if handling concentrated solutions (>1M).
Risk Assessment Logic Flow
The following diagram illustrates the decision-making process for handling this specific compound.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation to laminate gloves when organic solvents are involved.
Operational Protocols
A. Weighing and Transfer (Solid)
-
Pre-Check: Verify fume hood flow rate is >80 fpm. Clear the sash area of clutter to ensure laminar flow.
-
Static Control: This compound may hold static charge, causing "fly-away" powder. Use an ionizing gun or anti-static weighing boats.
-
Technique:
-
Place the balance inside the hood.
-
Tare the vial/boat.
-
Transfer using a disposable spatula. Do not reuse spatulas to prevent cross-contamination or hydrolysis.
-
Wipe the exterior of the receiving vial with a Kimwipe dampened with methanol before removing it from the hood.
-
B. Solubilization
-
Caution: The amine group is basic. Adding this solid to strong acids may generate heat (exotherm).
-
Protocol: Add the solid to the solvent slowly. If using DMSO, be aware that DMSO accelerates skin absorption of the compound.
C. Emergency Spill Response
Self-Validating System: Ensure a "Spill Kit" specifically for bases is available before starting work.
-
Alert: Announce the spill. Evacuate the immediate area if dust is airborne.[1][2][3][4][5]
-
PPE Upgrade: Don a second pair of gloves and a face shield if the spill is >5g.
-
Neutralization:
-
Do not use water initially (spreads the contamination).[6]
-
Cover with a dry absorbent (Vermiculite) or a specific Caustic/Base Neutralizer (citric acid based).
-
-
Cleanup: Sweep into a hazardous waste bag. Wipe the surface with dilute acetic acid (vinegar) followed by water to neutralize trace amines.
Disposal Logic
Do not treat this as generic organic waste.
-
Segregation: Dispose of in the "Basic/Alkaline Organic" waste stream.
-
Labeling: Clearly tag waste containers with "Contains Aliphatic Amines" and "Sulfonamide." This prevents accidental mixing with oxidizers or strong acids in the central accumulation area, which could result in gas evolution or polymerization.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
NOAA Office of Response and Restoration. (2024). Chemical Datasheet: 2-(2-Aminoethoxy)ethanol (Surrogate for aminoethoxy functionality). CAMEO Chemicals.[3]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Eye and face protection (1910.133).[1][7] United States Department of Labor.
-
Fisher Scientific. (2009). Safety Data Sheet: Methanesulfonamide (Surrogate for sulfonamide functionality).
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. peptide.com [peptide.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. keyorganics.net [keyorganics.net]
- 7. 2-(2-Aminoethoxy)ethanol(929-06-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
